![molecular formula C8H15NO2 B158462 (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one CAS No. 135560-67-7](/img/structure/B158462.png)
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral compound with two stereoisomers, (3R,4S) and (3S,4R), and the former is the focus of This compound is also known as (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidin-2-one or (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidine-2-one.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the inhibition of specific enzymes such as LSD1 and MAO-B. LSD1 is involved in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth. MAO-B is involved in the breakdown of dopamine, and its inhibition can lead to increased dopamine levels in the brain, which can help in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of LSD1: This compound inhibits the activity of LSD1, which can lead to the suppression of cancer cell growth.
2. Inhibition of MAO-B: This compound inhibits the activity of MAO-B, which can lead to increased dopamine levels in the brain, helping in the treatment of neurological disorders.
3. Vasodilatory effects: This compound has vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one in lab experiments include its potential therapeutic applications in various fields of research such as cancer, neurological disorders, and cardiovascular disorders. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity at high concentrations.
Direcciones Futuras
Some of the future directions for research on (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one include:
1. Optimization of synthesis methods: There is a need to develop more efficient and cost-effective methods for synthesizing this compound.
2. Development of analogs: There is a need to develop analogs of this compound with improved pharmacological properties.
3. Clinical trials: There is a need to conduct clinical trials to evaluate the safety and efficacy of this compound in humans for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the reaction of (R)-glycidyl butyrate with (S)-tert-leucine in the presence of a palladium catalyst. This reaction yields a mixture of diastereomers, which are then separated using column chromatography. The (3R,4S) isomer is obtained as a white solid with a melting point of 124-126°C.
Aplicaciones Científicas De Investigación
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been studied include:
1. Cancer research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the development and progression of cancer.
2. Neurological disorders: (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. It works by inhibiting the activity of an enzyme called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
3. Cardiovascular disorders: This compound has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders. It works by increasing the production of nitric oxide, which is a potent vasodilator.
Propiedades
Número CAS |
135560-67-7 |
|---|---|
Nombre del producto |
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4(2)6-7(5(3)10)9-8(6)11/h4-7,10H,1-3H3,(H,9,11)/t5-,6+,7+/m0/s1 |
Clave InChI |
FYUVEMKIJVPJKT-RRKCRQDMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1[C@H](C(=O)N1)C(C)C)O |
SMILES |
CC(C)C1C(NC1=O)C(C)O |
SMILES canónico |
CC(C)C1C(NC1=O)C(C)O |
Sinónimos |
2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



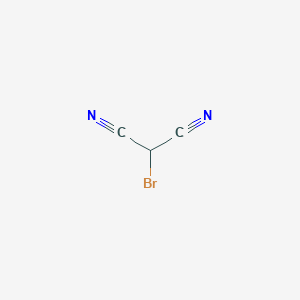
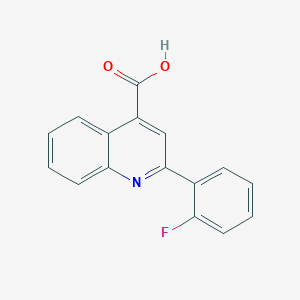
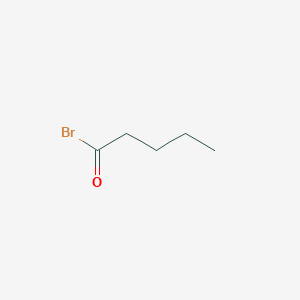
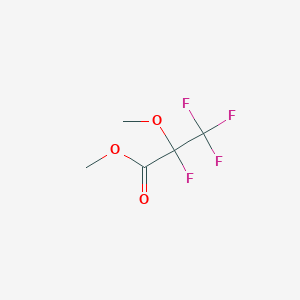
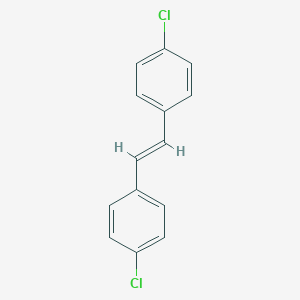
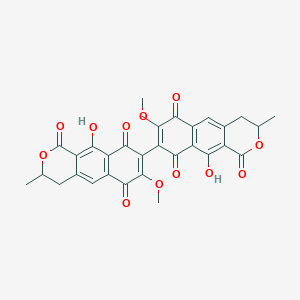
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
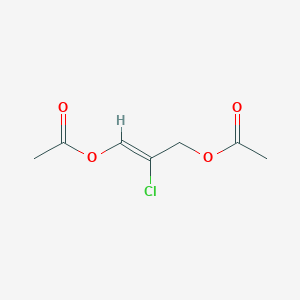
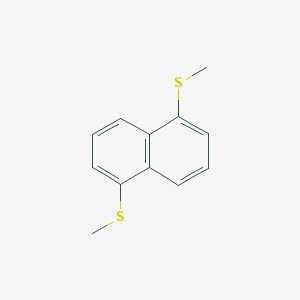
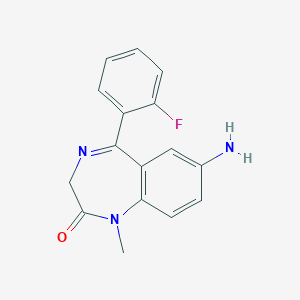
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
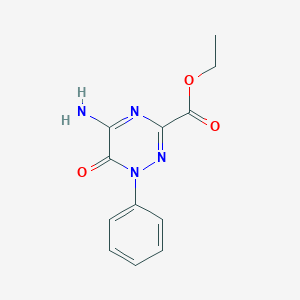
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)